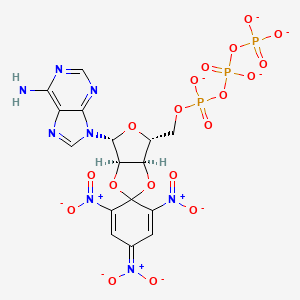
Tnp-ATP(5-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TNP-ATP(5-) is an organophosphate oxoanion arising from deprotonation of the triphosphate OH groups of TNP-ATP. It derives from an ATP(4-). It is a conjugate base of a TNP-ATP.
Wissenschaftliche Forschungsanwendungen
Fluorescent Studies in Nucleotide Binding Domains
Tnp-ATP(5-) has been used in fluorescence studies to probe nucleotide binding domains (NBDs) in proteins. For example, it was used in studying the NBDs of P-glycoprotein, a multidrug transporter associated with multidrug resistance in cancers. The fluorescent nucleotide derivative Tnp-ATP was hydrolyzed by P-glycoprotein, and its binding was indicative of interactions with the NBDs (Liu & Sharom, 1997).
Studies of Nucleotide Interactions in Sarcoplasmic Reticulum Vesicles
Tnp-ATP has been used to study nucleotide site stoichiometry and interactions in sarcoplasmic reticulum (SR) vesicles. It helped in understanding the specific changes upon nucleotide binding to SR ATPase, contributing to the understanding of enzyme catalysis (Watanabe & Inesi, 1982).
Protein Binding Studies
Tnp-ATP has been extensively used to detect binding interactions of ATP to proteins. It helps in measuring parameters such as dissociation constant (Kd) or inhibitor dissociation constant (Ki). However, its use has limitations due to potential enhancement of binding affinity by the TNP moiety and the possibility of unexpected fluorescence changes (Woodbury, Whitt, & Coffman, 2021).
Application in Microscopy and as a FRET Pair
Besides its use in studying protein interactions, Tnp-ATP has also been utilized as a fluorescence marker in microscopy and as a FRET (Förster Resonance Energy Transfer) pair, which aids in studying spatial relationships within molecules (Hiratsuka, 2003).
Inhibitory Effects on P2X Receptors
Tnp-ATP has been identified as a potent inhibitor of P2X receptors. It is used to discriminate between subtypes of P2X receptors in various tissues and to understand the mechanism of receptor inhibition. Studies indicate its role in competitive antagonism of P2X(2/3) receptors (Burgard et al., 2000).
Investigation of Enzyme Activities
Tnp-ATP is valuable in probing the activities of enzymes like ATPases. Its binding properties and competitive inhibition capacity help in characterizing the functional sites and activities of these enzymes (Grubmeyer & Penefsky, 1981).
Study of Nucleotide Binding in Viral Proteins
Tnp-ATP is utilized in studying ATP binding in viral proteins, such as the large tumor (T) antigen in the simian virus 40 (SV40). This helps in understanding the virus replication process and the functional role of T antigen during replication (Huang, Weißhart, & Fanning, 1998).
Eigenschaften
Produktname |
Tnp-ATP(5-) |
|---|---|
Molekularformel |
C16H12N8O19P3-5 |
Molekulargewicht |
713.2 g/mol |
IUPAC-Name |
[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-5'-dioxidoazaniumylidene-1',3'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,27,28,31,32,33,34,35,36,37)/q-1/p-4/t7-,11-,12-,15-,16?/m1/s1 |
InChI-Schlüssel |
XIGGPWBDCQHZTP-LTVAJPCCSA-J |
Isomerische SMILES |
C\1=C(C=C(C2(/C1=[N+](/[O-])\[O-])O[C@H]3[C@@H](O[C@@H]([C@H]3O2)COP(=O)(OP(=O)(OP(=O)([O-])[O-])[O-])[O-])N4C5=NC=NC(=C5N=C4)N)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C2(C1=[N+]([O-])[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



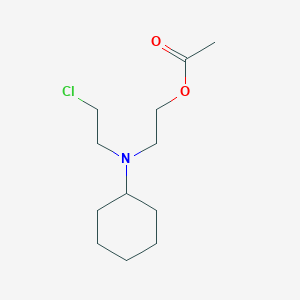
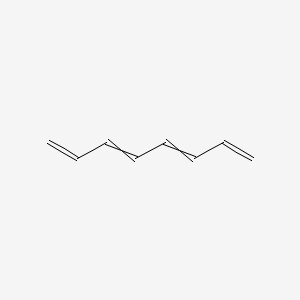
![(3aS,4R,6R,7R,7aS)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-6-(2,3,4-trihydroxybutyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid](/img/structure/B1222796.png)
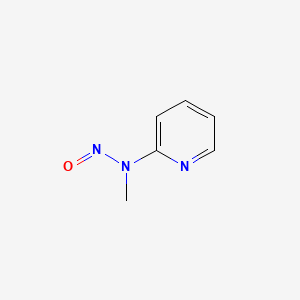
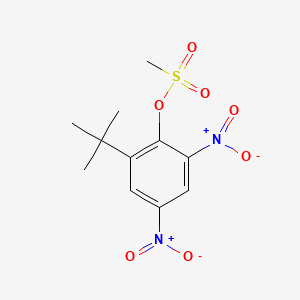
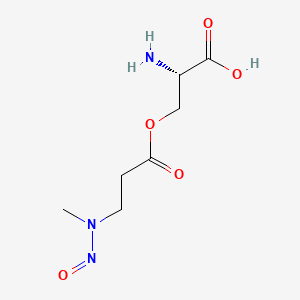
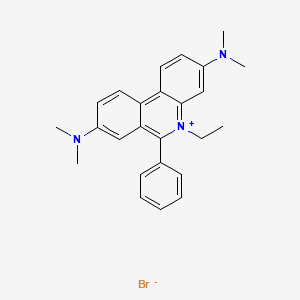
![5-[2-(6-Hydroxy-3-methyl-2-benzofuranyl)-2-oxoethyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222808.png)
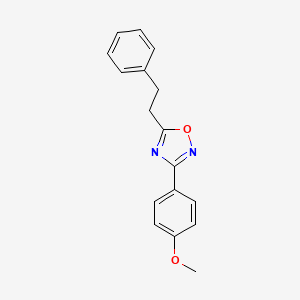
![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B1222812.png)
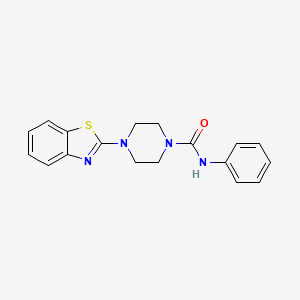
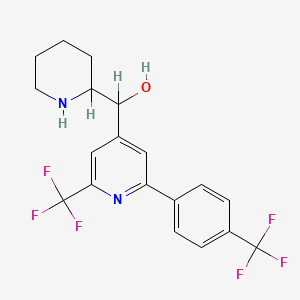
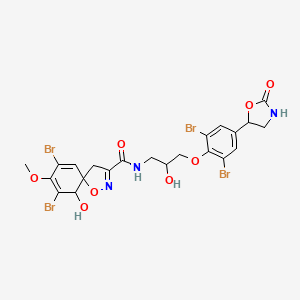
![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1222819.png)